

AG-494 (CAS: 133550-35-3): A Technical Guide for Researchers

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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664427

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An in-depth examination of the potent EGFR kinase inhibitor, its mechanism of action, and its application in cellular and biochemical research.

Introduction

AG-494, with the Chemical Abstracts Service (CAS) number 133550-35-3, is a member of the tyrphostin family of compounds, recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[1] As a valuable tool in cellular and molecular biology, **AG-494** facilitates the investigation of signaling pathways crucial to cell proliferation, differentiation, and survival. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **AG-494**, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

AG-494, also known as Tyrphostin **AG-494**, is a synthetic compound with the molecular formula $C_{16}H_{12}N_2O_3$ and a molecular weight of 280.28 g/mol.[2] Its chemical name is (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide. The compound is typically a crystalline solid and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3]

Property	Value	Reference
CAS Number	133550-35-3	[4]
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₃	[2]
Molecular Weight	280.28 g/mol	[2]
Synonyms	Tyrphostin AG-494, Tyrphostin B48	[3]
Appearance	Crystalline solid	[5]
Solubility	DMSO: 56 mg/mL (199.8 mM)	[1]
Ethanol	[3]	

Mechanism of Action and Biological Activity

AG-494 primarily functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[6] The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cellular processes.[3] **AG-494** acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the initiation of these downstream signaling events.[3]

In addition to its well-established role as an EGFR inhibitor, research has indicated that **AG-494** can also inhibit other kinases, including Janus Kinase 2 (JAK2) and Cyclin-Dependent Kinase 2 (Cdk2).[4] This broader activity profile makes **AG-494** a useful tool for studying the crosstalk and interplay between different signaling pathways.

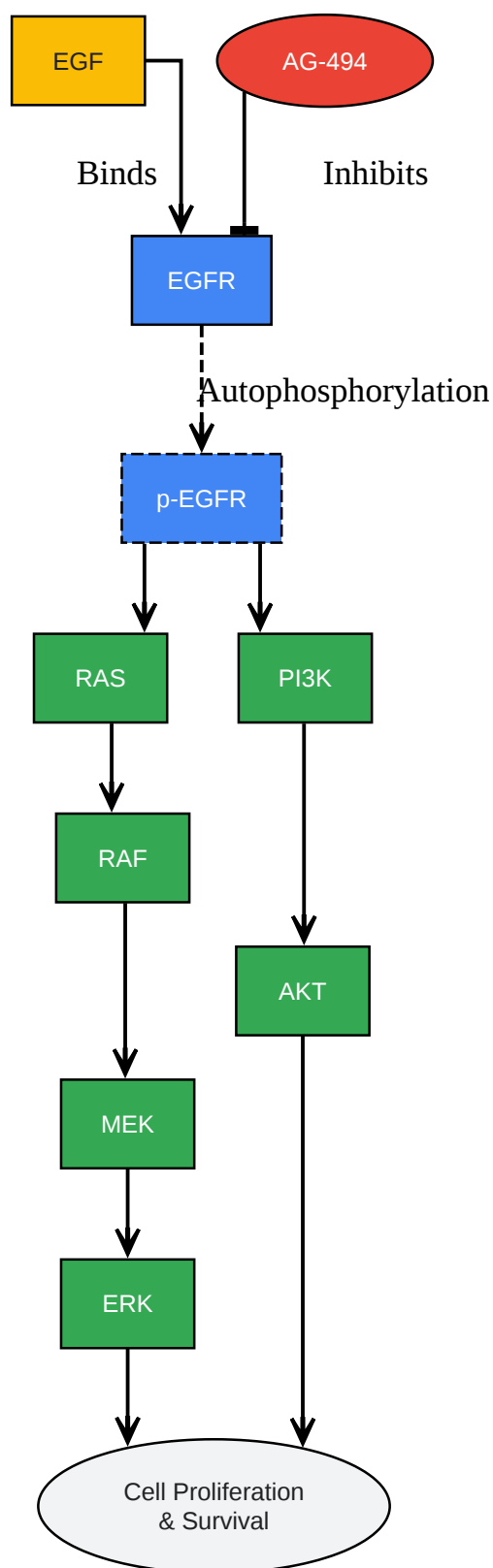
Quantitative Inhibitory Activity

The inhibitory potency of **AG-494** has been quantified against various kinases and in different cellular contexts.

Target	Assay Type	Cell Line/System	IC ₅₀ Value	Reference
EGFR	Cell-free assay	-	1.2 μ M	[1]
EGF-dependent cell growth	Cellular assay	-	6 μ M	[1]

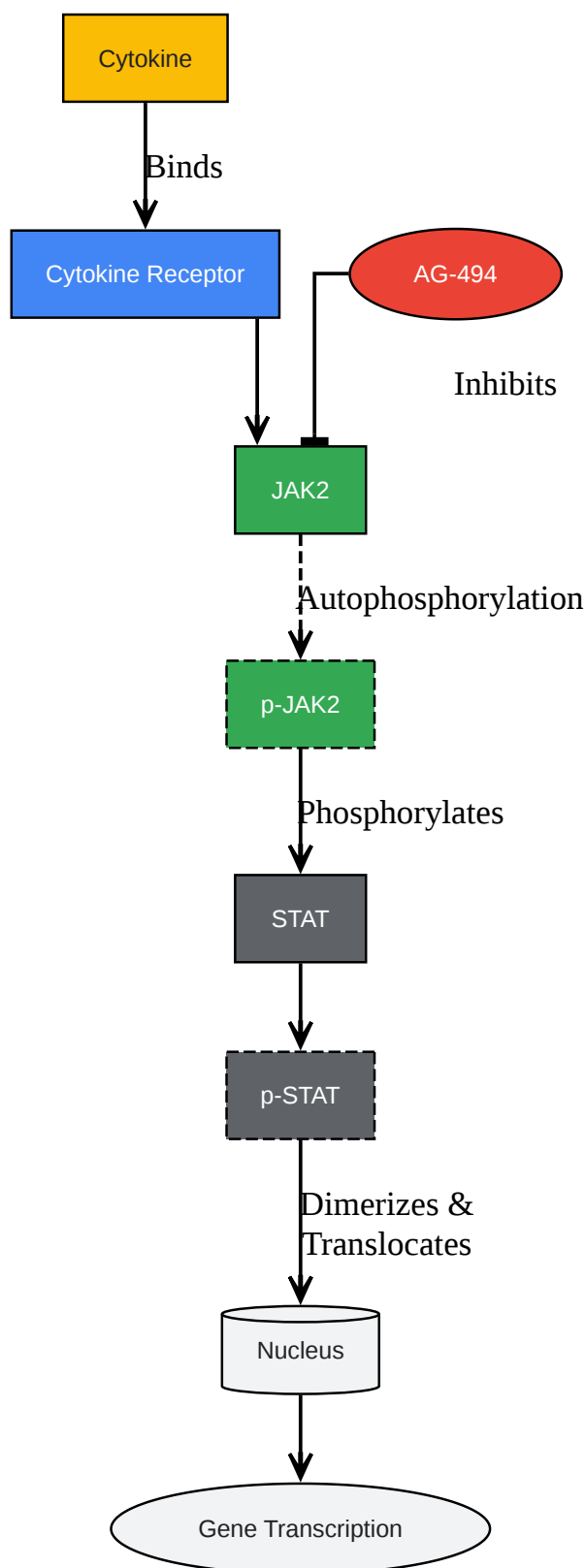
Signaling Pathways

AG-494's primary inhibitory action on EGFR and its secondary effects on other kinases like JAK2 allow for the modulation of key signaling cascades involved in cell growth, proliferation, and survival.



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EGFR Signaling Pathway and Inhibition by **AG-494**.



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JAK-STAT Signaling Pathway and Potential Inhibition by **AG-494**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **AG-494**.

EGFR Kinase Assay (In Vitro)

This protocol is adapted from a continuous-read kinase assay to measure the potency of compounds against EGFR.^[7]

Materials:

- Recombinant active EGFR enzyme
- Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
- ATP
- Peptide substrate (e.g., Y12-Sox conjugated peptide)
- **AG-494** (serially diluted in 50% DMSO)
- 384-well microtiter plates
- Plate reader capable of fluorescence detection

Procedure:

- Prepare a 10X stock of the EGFR enzyme and 1.13X stocks of ATP and the peptide substrate in the kinase reaction buffer.
- Add 5 μL of the EGFR enzyme solution to each well of a 384-well plate.
- Add 0.5 μL of serially diluted **AG-494** or DMSO (vehicle control) to the wells.
- Pre-incubate the plate at 27°C for 30 minutes.
- Initiate the kinase reaction by adding 45 μL of the ATP/peptide substrate mix to each well.

- Immediately begin monitoring the fluorescence (e.g., $\lambda_{\text{ex}}360/\lambda_{\text{em}}485$) in a plate reader at regular intervals (e.g., every 71 seconds) for 30-120 minutes.
- Analyze the progress curves for linear reaction kinetics. The initial velocity of the reaction is determined from the slope of the plot of relative fluorescence units versus time.
- Plot the initial velocity against the inhibitor concentration to determine the IC_{50} value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of EGFR Phosphorylation

This protocol outlines the steps to assess the effect of **AG-494** on EGFR phosphorylation in cultured cells.[\[8\]](#)[\[9\]](#)

Materials:

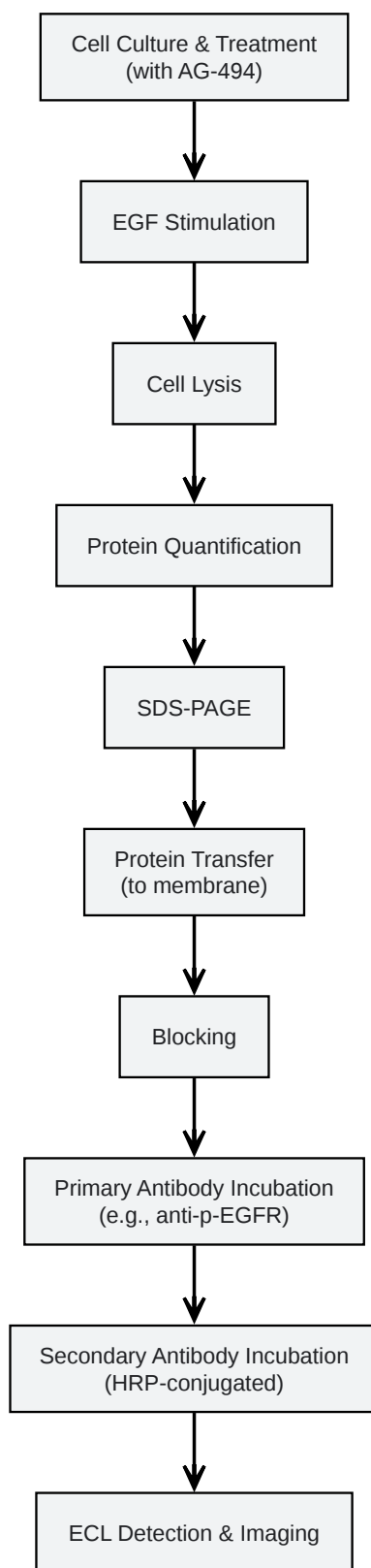
- Cell line expressing EGFR (e.g., A431)
- Cell culture medium and supplements
- **AG-494**
- EGF
- Phosphate Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-polyacrylamide gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

- Primary antibodies (anti-p-EGFR, anti-total EGFR, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Culture and Treatment:** Seed cells in culture plates and allow them to adhere. Serum-starve the cells overnight before treatment. Treat the cells with varying concentrations of **AG-494** for a specified duration (e.g., 1-24 hours).
- **Ligand Stimulation:** Stimulate the cells with EGF (e.g., 10-100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR phosphorylation.
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA assay.
- **Sample Preparation:** Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., β -actin) to ensure equal protein loading.



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Experimental Workflow for Western Blot Analysis of p-EGFR.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.^{[10][11]}

Materials:

- Cells of interest
- 96-well plates
- Cell culture medium
- **AG-494**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Multi-well spectrophotometer

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of **AG-494** for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
- After the treatment period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Mix thoroughly to ensure complete solubilization.
- Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.^{[12][13]}

Materials:

- Cells treated with **AG-494**
- Annexin V-FITC (or another fluorochrome conjugate)
- Propidium Iodide (PI)
- Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- Flow cytometer

Procedure:

- Induce apoptosis in cells by treating them with **AG-494** for a specific duration. Include both positive and negative controls.
- Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

AG-494 is a well-characterized and potent inhibitor of EGFR kinase, with additional inhibitory effects on other kinases such as JAK2. Its ability to modulate key signaling pathways involved in cell growth and survival makes it an indispensable tool for researchers in oncology, cell biology, and drug discovery. The detailed protocols and data presented in this technical guide are intended to facilitate the effective use of **AG-494** in a variety of experimental settings, enabling further elucidation of complex cellular signaling networks and the identification of potential therapeutic targets.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of phytochemicals and evaluation of anti-cancer potential of Blumea eriantha DC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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